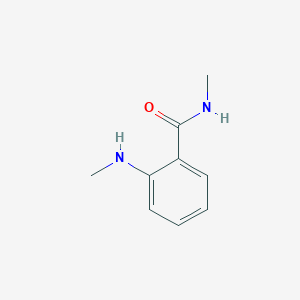
2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that boasts interesting pharmacological and chemical properties, making it a subject of extensive research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis processes. Initial steps often include the formation of intermediates like 5-(thiophen-3-yl)-1,3,4-oxadiazole and 4-(methylthio)phenyl derivatives. These intermediates are then linked via acylation or amidation reactions under controlled conditions. Solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or DMAP are commonly used.
Industrial Production Methods: : Scaling up for industrial production would involve optimization of these lab-scale methods. This might require continuous flow synthesis techniques and automated reactors to maintain consistency and yield while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly altering the sulfur moiety.
Reduction: : Reductive conditions might target the oxadiazole ring or the thiophene moiety.
Substitution: : Halogenation or nitration could occur at the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄ or H₂O₂.
Reducing Agents: : LiAlH₄ or NaBH₄.
Substituents: : Electrophilic agents for halogenation (e.g., Br₂).
Major Products Formed: : Reactions would typically yield modified analogs with different functional groups, which can significantly alter the compound's properties and applications.
Applications De Recherche Scientifique
2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is explored in various research domains:
Chemistry: : Investigated for its unique structural properties and potential to form novel compounds.
Biology: : Studied for its interactions with biological systems, possibly as a bioactive agent.
Industry: : Might be used in the synthesis of advanced materials with unique properties due to its heterocyclic rings.
Mécanisme D'action
The compound’s mechanism involves its interaction with specific molecular targets, which could include proteins or nucleic acids. The oxadiazole and thiophene rings allow it to fit into active sites or binding pockets, disrupting normal biological pathways or enhancing certain reactions.
Comparaison Avec Des Composés Similaires
Compared to similar compounds:
2-(4-(Methylthio)phenyl)-1,3,4-oxadiazole: : Shares structural motifs but lacks the acetamide linkage.
5-(Thiophen-3-yl)-1,3,4-oxadiazole: : Similarly, lacks the phenyl and acetamide components, which might result in different biological activities.
2-(4-Methylphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: : Without the methylthio group, it might display altered reactivity and effectiveness.
Each of these compounds brings its own unique properties to the table, highlighting the distinctiveness of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide.
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-12-4-2-10(3-5-12)8-13(19)16-15-18-17-14(20-15)11-6-7-22-9-11/h2-7,9H,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDTDGHKNEFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2848628.png)
![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
![5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848636.png)

![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)

![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)


